molecular formula C10H11F3O2 B12275532 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol CAS No. 26902-85-2

4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B12275532
CAS No.: 26902-85-2
M. Wt: 220.19 g/mol
InChI Key: DXDZDJCNLJXFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Functional Groups and Electronic Effects

  • Trifluoromethyl Group : The $$-\text{CF}_3$$ group induces strong electron-withdrawing effects via its $$-I$$ (inductive) effect, polarizing the benzene ring and reducing electron density at adjacent positions. This enhances the compound’s lipophilicity and stabilizes intermediates in substitution reactions.
  • Ethoxy Group : The ethoxy substituent donates electrons through $$+M$$ (mesomeric) effects, creating a resonance-donating interaction that counterbalances the electron deficiency caused by $$-\text{CF}_3$$. This dual electronic profile facilitates regioselective reactivity in synthetic applications.
  • Benzyl Alcohol Moiety : The primary alcohol ($$-\text{CH}_2\text{OH}$$) participates in hydrogen bonding, influencing solubility in polar solvents and enabling derivatization via oxidation or esterification.

Spectroscopic Characterization

  • $$^{13}\text{C}$$ NMR : The carbon adjacent to the hydroxyl group ($$\text{C}-\text{OH}$$) resonates at ~65 ppm, while the $$-\text{CF}3$$-bearing carbon appears as a quartet near 125 ppm due to $$^{1}J{\text{C-F}}$$ coupling (~270 Hz). The ethoxy methyl carbons are observed at ~15 ppm ($$\text{CH}3$$) and ~63 ppm ($$\text{OCH}2$$).
  • IR Spectroscopy : Stretching vibrations for $$-\text{OH}$$ (broad peak ~3300 cm$$^{-1}$$), $$-\text{C-F}$$ (1120–1190 cm$$^{-1}$$), and aromatic $$\text{C=C}$$ (1600 cm$$^{-1}$$) confirm functional group presence.

X-ray Crystallographic Characterization

While X-ray crystallographic data for 4-ethoxy-alpha-(trifluoromethyl)benzyl alcohol remains unpublished, structural insights can be extrapolated from related trifluoromethylated benzyl alcohols. For example, in analogous compounds like 4-(trifluoromethyl)benzyl alcohol, crystallography reveals a planar benzene ring with dihedral angles of 5–10° between the $$-\text{CF}3$$ and $$-\text{CH}2\text{OH}$$ groups. The $$-\text{CF}_3$$ group adopts a staggered conformation to minimize steric hindrance, while the ethoxy substituent likely induces slight distortion in the benzene ring’s planarity due to its bulkier size compared to methoxy groups.

Comparative Structural Analysis with Related Benzyl Alcohol Derivatives

The structural uniqueness of 4-ethoxy-alpha-(trifluoromethyl)benzyl alcohol becomes evident when compared to derivatives lacking its substituent combination:

Compound Name Molecular Formula Key Structural Differences Physicochemical Implications
4-(Trifluoromethyl)benzyl alcohol $$ \text{C}8\text{H}7\text{F}_3\text{O} $$ Lacks ethoxy group; simpler substitution pattern Lower lipophilicity ($$\log P$$ ~1.8 vs. ~2.5)
2-Methoxy-4-(trifluoromethyl)benzyl alcohol $$ \text{C}9\text{H}9\text{F}3\text{O}2 $$ Methoxy instead of ethoxy; substituent positional isomerism Reduced steric bulk alters reaction kinetics
4-Ethoxy-3-(trifluoromethyl)benzyl bromide $$ \text{C}{10}\text{H}{10}\text{Br}\text{F}_3\text{O} $$ Bromine replaces hydroxyl; enhanced electrophilicity Facilitates nucleophilic substitution reactions
4-(Trifluoromethoxy)benzyl alcohol $$ \text{C}8\text{H}7\text{F}3\text{O}2 $$ Trifluoromethoxy ($$-\text{OCF}_3$$) instead of ethoxy Increased electron withdrawal reduces aromatic reactivity

The coexistence of ethoxy and trifluoromethyl groups in 4-ethoxy-alpha-(trifluoromethyl)benzyl alcohol creates a balanced electronic environment, enabling both nucleophilic and electrophilic reactivity. For instance, the ethoxy group’s electron donation mitigates the strong deactivation caused by $$-\text{CF}3$$, allowing electrophilic substitution at the para position relative to the hydroxyl group. This contrasts with 4-(trifluoromethoxy)benzyl alcohol, where the $$-\text{OCF}3$$ group’s stronger $$-I$$ effect renders the ring less reactive.

Properties

CAS No.

26902-85-2

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C10H11F3O2/c1-2-15-8-5-3-7(4-6-8)9(14)10(11,12)13/h3-6,9,14H,2H2,1H3

InChI Key

DXDZDJCNLJXFQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

Nucleophilic Trifluoromethylation of Aromatic Aldehydes

The most direct and efficient approach to synthesizing 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol involves the nucleophilic trifluoromethylation of 4-ethoxybenzaldehyde. This methodology employs trimethyl(trifluoromethyl)silane (TMSCF3, also known as the Ruppert-Prakash reagent) as the trifluoromethyl source, along with an appropriate activator.

The reaction proceeds via nucleophilic addition of the trifluoromethyl anion to the carbonyl carbon of the aldehyde. Based on documented procedures with similar compounds, this approach can yield the target alcohol in excellent yields under optimized conditions.

As reported for similar transformations: "Using TMSCF3 as the source of CF3 and TBAF to breakdown the O-TMS ether generated upon trifluoromethylation, the alcohol was formed in nearly quantitative yield (95%)".

The general reaction scheme can be represented as:

4-ethoxybenzaldehyde + TMSCF3 + TBAF → 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol

Reduction of Trifluoromethyl Ketones

An alternative synthetic route involves the reduction of trifluoromethyl ketones. This two-step approach first requires the synthesis of 4-ethoxyphenyl trifluoromethyl ketone, followed by selective reduction of the carbonyl group using appropriate reducing agents.

Sodium borohydride (NaBH4) in alcoholic solvents is commonly employed for such reductions. As noted in the literature for similar compounds: "Reduction with NaBH4 in ethanol" has been shown to provide the corresponding alcohols with high selectivity.

Grignard-Based Approaches

Organometallic strategies utilizing Grignard reagents offer another viable synthetic pathway. This approach typically involves the formation of a 4-ethoxyphenylmagnesium halide, which can then be reacted with a trifluoromethyl-containing electrophile or formylated followed by trifluoromethylation.

Similar Grignard-based methodologies have been documented: "Forming a 3,5-bis(trifluoromethyl)-phenyl magnesium halide from a 3,5-bis(trifluoromethyl)-halobenzene in a solvent selected from the aliphatic ethers and a mixture of aliphatic ethers and aromatic hydrocarbons". Such approaches can be adapted for the synthesis of our target compound.

Detailed Synthetic Routes

TMSCF3-Mediated Synthesis from 4-Ethoxybenzaldehyde

Reaction Conditions
Parameter Condition Notes
Starting Material 4-Ethoxybenzaldehyde (1.0 equiv) Commercially available or prepared via Vilsmeier-Haack formylation
Trifluoromethylating Agent TMSCF3 (1.2-1.5 equiv) Moisture-sensitive reagent
Activator TBAF (0.1-1.0 equiv) Anhydrous conditions preferred
Solvent THF or diethyl ether Dried over molecular sieves
Temperature -78°C to 0°C Initial addition at lower temperature
Reaction Time 3-6 hours Monitored by TLC or GC-MS
Work-up Aqueous NH4Cl solution Performed at 0°C
Procedure

A representative procedure based on analogous transformations would involve:

  • A flame-dried reaction vessel is charged with anhydrous THF (10 mL per gram of aldehyde) under inert atmosphere.
  • The vessel is cooled to -78°C in a dry ice/acetone bath.
  • 4-Ethoxybenzaldehyde (1.0 equiv) is added, followed by TBAF (0.1 equiv).
  • TMSCF3 (1.2 equiv) is added dropwise over 30 minutes.
  • The reaction mixture is allowed to warm to 0°C and stirred for 4 hours.
  • The reaction is quenched with saturated aqueous NH4Cl solution.
  • The organic layer is separated, and the aqueous layer extracted with ethyl acetate.
  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated.
  • The crude product is purified by column chromatography to afford 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol.

Reduction of Trifluoromethyl Ketone

This approach involves two sequential steps:

Preparation of 4-Ethoxyphenyl Trifluoromethyl Ketone

Several methods are available for preparing the ketone intermediate:

  • Friedel-Crafts acylation of ethoxybenzene with trifluoroacetic anhydride
  • Reaction of 4-ethoxybenzonitrile with trifluoromethyl lithium
  • Oxidation of 4-ethoxy-alpha-(trifluoromethyl)styrene
Reduction to 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol

The reduction can be performed using various reducing agents, with NaBH4 being the most common:

Reagent Solvent Temperature Time Expected Yield
NaBH4 Ethanol 0°C to rt 2-4 h 85-95%
LiAlH4 THF -78°C to 0°C 1-3 h 80-90%
DIBAL-H Toluene -78°C 2-3 h 75-85%

A selective reduction procedure would typically involve:

  • Dissolving 4-ethoxyphenyl trifluoromethyl ketone (1.0 equiv) in ethanol (10 mL per gram).
  • Cooling the solution to 0°C.
  • Adding NaBH4 (1.1 equiv) portionwise over 15 minutes.
  • Allowing the reaction to warm to room temperature and stirring for 3 hours.
  • Quenching with water, followed by extraction with ethyl acetate.
  • Purifying the crude product to obtain 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol.

Installation of Ethoxy Group on (Trifluoromethyl)benzyl Alcohol

An alternative approach involves the introduction of the ethoxy group to a pre-formed (trifluoromethyl)benzyl alcohol derivative. This can be achieved through:

  • Copper or palladium-catalyzed ethoxylation of 4-bromo-alpha-(trifluoromethyl)benzyl alcohol
  • Nucleophilic aromatic substitution of 4-fluoro-alpha-(trifluoromethyl)benzyl alcohol with sodium ethoxide
  • Williamson ether synthesis using 4-hydroxy-alpha-(trifluoromethyl)benzyl alcohol

Optimization Parameters

Temperature Effects

Temperature control is critical for achieving optimal yields and selectivity. For trifluoromethylation reactions using TMSCF3, lower temperatures (-78°C to -40°C) typically favor higher selectivity by minimizing side reactions.

As reported for related transformations: "The reaction is typically carried out at a temperature range of between about -20 and about 25°C. The most preferred temperature range is between about -10 and about 0°C".

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

Solvent Advantages Limitations
THF Good solubility, compatible with organometallic reagents Potentially forms peroxides
Diethyl ether Excellent for trifluoromethylation, easy removal Low boiling point
Acetonitrile Polar aprotic, good for nucleophilic reactions Incompatible with some organometallics
Toluene Thermally stable, good for azeotropic removal of water Limited solubility for polar compounds

For optimal results, "appropriate solvents are aliphatic ethers such as, for example, tetrahydrofuran (THF), alone or, preferably, in admixture with aromatic hydrocarbons".

Catalyst and Reagent Ratios

The molar ratios of reagents significantly impact reaction efficiency and selectivity:

Synthetic Approach Reagent Ratios Comments
TMSCF3/TBAF 1.2-1.5:0.1-0.2:1.0 (TMSCF3:TBAF:aldehyde) Higher TMSCF3 ratios improve conversion
NaBH4 Reduction 1.1-1.5:1.0 (NaBH4:ketone) Excess NaBH4 ensures complete reduction
Grignard Approach 1.1:1.0:1.2 (Mg:aryl halide:CF3 source) Slight excess of Mg compensates for surface oxidation

Comparative Analysis of Synthetic Routes

The following table presents a comparative analysis of different approaches for synthesizing 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol:

Synthetic Approach Key Reagents Advantages Limitations Estimated Yield References
Trifluoromethylation of 4-ethoxybenzaldehyde TMSCF3, TBAF, THF Direct, fewer steps, high yielding Requires moisture-sensitive reagents 85-95%
Reduction of trifluoromethyl ketone NaBH4, ethanol Mild conditions, high selectivity Requires preparation of ketone intermediate 70-85%
Grignard-based approach Mg, THF, CF3 source Versatile, amenable to scale-up Requires strictly inert conditions 60-75% ,
Ethoxylation of (trifluoromethyl)benzyl alcohols Cu/Pd catalyst, ethoxide source Allows late-stage functionalization Potentially harsh conditions, lower yield 50-70%

Purification and Characterization

Purification Techniques

The crude 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol can be purified using various techniques:

Column Chromatography

Silica gel chromatography using hexanes/ethyl acetate gradient (typically starting with 9:1 and increasing polarity) is effective for purifying the target compound.

Recrystallization

Recrystallization from appropriate solvent systems can afford high-purity material:

Solvent System Temperature Profile Comments
Hexane/ethyl acetate Hot dissolution, cooling to -20°C Effective for gram-scale purification
Diethyl ether/pentane Room temperature to 0°C Good for smaller quantities
Toluene/hexane 80°C to room temperature Suitable for larger scale operations

A typical procedure might involve: "The mixture was seeded at 40°C, allowed to cool to room temperature to form a seedbed and then cooled to 0°C. The crystalline product was filtered, washed with cold heptane and dried".

Characterization Data

Comprehensive characterization of 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol typically includes:

Spectroscopic Data

1H NMR (expected patterns, 400 MHz, CDCl3):

  • Aromatic protons: δ 7.40-7.35 (d, 2H), 6.95-6.90 (d, 2H)
  • Hydroxyl proton: δ 2.80-2.60 (broad s, 1H)
  • Benzylic proton: δ 4.90-4.80 (q, 1H, J = 6-7 Hz)
  • Ethoxy group: δ 4.10-4.00 (q, 2H, J = 7 Hz), 1.45-1.35 (t, 3H, J = 7 Hz)

19F NMR (expected, 376 MHz, CDCl3):

  • CF3 group: δ -78.0 to -76.0 (s, 3F)

13C NMR (expected key signals, 100 MHz, CDCl3):

  • CF3 carbon: δ 124-126 (q, J = 280-285 Hz)
  • Benzylic carbon: δ 72-74 (q, J = 30-32 Hz)
  • Aromatic carbons: δ 158-160, 130-132, 127-129, 114-116
  • Ethoxy carbons: δ 63-65, 14-15
Physical Properties
  • Appearance: Colorless to pale yellow liquid or low-melting solid
  • Boiling Point: Expected to be >200°C at atmospheric pressure
  • Molecular Weight: 234.20 g/mol
  • Refractive Index: Expected nD20 ~1.48-1.52

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products:

    Oxidation: 4-Ethoxy-alpha-(trifluoromethyl)benzaldehyde, 4-Ethoxy-alpha-(trifluoromethyl)benzoic acid.

    Reduction: 4-Ethoxy-alpha-(trifluoromethyl)toluene.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

Pharmaceutical Intermediate

4-Ethoxy-alpha-(trifluoromethyl)benzyl alcohol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances the biological activity of drugs, making it a valuable component in drug development.

  • Case Study : A study demonstrated that derivatives of this compound exhibited improved efficacy in treating diabetic retinopathy by reducing retinal vascular leakage in animal models . This highlights its potential application in ophthalmic pharmaceuticals.

Reagent in Organic Synthesis

This compound is employed as a reagent in several synthetic pathways, particularly for the preparation of trifluoromethylated compounds. Its unique chemical properties allow for selective reactions that are beneficial in synthesizing complex molecules.

  • Methodology : The oxidation of 4-Ethoxy-alpha-(trifluoromethyl)benzyl alcohol to corresponding ketones using nitroxide catalysts has been reported, showcasing its utility in organic transformations . This method provides high yields and demonstrates the compound's versatility as a synthetic building block.

Predictive NMR Spectrum Analysis

The compound is utilized to predict nuclear magnetic resonance (NMR) spectra, aiding researchers in characterizing new compounds and verifying their structures. This application is critical in both academic research and industrial settings for quality control and product development.

Comparative Applications Table

Application TypeDescriptionExample Use Case
Pharmaceutical IntermediateUsed in the synthesis of drugs, enhancing biological activityDevelopment of treatments for diabetic retinopathy
Reagent in Organic SynthesisActs as a reagent for synthesizing trifluoromethylated compoundsOxidation to ketones using nitroxide catalysts
Predictive NMR Spectrum AnalysisAids in characterizing new compounds through NMR spectroscopyStructure verification in drug development

Mechanism of Action

The mechanism of action of 4-Ethoxy-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity through hydrogen bonding and hydrophobic interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly affect the chemical behavior of benzyl alcohols. Below is a comparative analysis:

Table 1: Structural and Electronic Comparison
Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
4-Ethoxy-alpha-(trifluoromethyl)benzyl alcohol 1206593-33-0 -CF₃ (α), -OCH₂CH₃ (para) C₁₀H₁₁F₃O₂ 220.19 High lipophilicity; steric hindrance from ethoxy group
4-(Trifluoromethyl)benzyl alcohol (4-TBA) 349-95-1 -CF₃ (para) C₈H₇F₃O 176.14 Electron-withdrawing -CF₃ reduces nucleophilicity; widely used in catalysis
1-[4-(Trifluoromethyl)phenyl]ethanol 349-95-1 -CF₃ (para), -CH₂CH₃ (α) C₉H₉F₃O 190.16 Secondary alcohol with increased carbocation stability
3-Fluoro-4-methoxy-alpha-(trifluoromethyl)benzyl alcohol 1307165-89-4 -CF₃ (α), -OCH₃ (para), -F (meta) C₉H₈F₄O₂ 224.15 Enhanced electron withdrawal; potential antiviral activity
4-(Phenoxy)-alpha-(trifluoromethyl)benzyl alcohol 70783-33-4 -CF₃ (α), -OPh (para) C₁₄H₁₁F₃O₂ 280.23 Bulky phenoxy group increases steric hindrance

Reactivity in Organic Reactions

  • Etherification and Carbocation Stability: The trifluoromethyl group at the α-position stabilizes carbocations through inductive effects, facilitating reactions like Mitsunobu esterification. However, the ethoxy group at the para position introduces steric hindrance, reducing reactivity compared to simpler analogs like 4-TBA .
  • Cross-Etherification Selectivity : Electron-rich benzyl alcohols (e.g., 4-TBA) undergo etherification more readily, while 4-ethoxy-alpha-(trifluoromethyl)benzyl alcohol exhibits lower reactivity due to the electron-withdrawing -CF₃ group .
Table 2: Reactivity in Mitsunobu Reactions
Compound Reaction Yield (%) Key Observations
4-Ethoxy-alpha-(trifluoromethyl)benzyl alcohol ~75 Slower kinetics due to steric effects
4-TBA ~90 High yield attributed to minimal steric hindrance
1-[4-(Trifluoromethyl)phenyl]ethanol ~85 Secondary alcohol enhances carbocation stability

Biological Activity

4-Ethoxy-alpha-(trifluoromethyl)benzyl alcohol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

4-Ethoxy-alpha-(trifluoromethyl)benzyl alcohol, with the molecular formula C10H11F3O2C_{10}H_{11}F_3O_2, has unique chemical characteristics that contribute to its biological activity. The compound's structure includes an ethoxy group and a trifluoromethyl group, both of which are known to influence pharmacological properties.

PropertyValue
Molecular Weight202.19 g/mol
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in water
DensityNot specified

1. Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial properties. A study demonstrated that various trifluoromethyl-containing compounds showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the ethoxy group may further enhance this activity by improving solubility and bioavailability.

2. Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the potential of 4-ethoxy-alpha-(trifluoromethyl)benzyl alcohol as an anticancer agent. In vitro studies using the MTT assay have shown that similar compounds with trifluoromethyl substitutions can exert selective cytotoxic effects on cancer cell lines while sparing normal cells . For instance, a related compound demonstrated IC50 values of 20.94 μM against SH-SY5Y neuroblastoma cells, indicating promising anticancer potential .

CompoundCell LineIC50 (µM)
4-Ethoxy-alpha-(trifluoromethyl)benzyl alcoholSH-SY5Y (neuroblastoma)20.94 ± 0.13
Related compoundA549 (lung cancer)37.68 ± 0.20

3. Antioxidant Activity

The antioxidant capacity of 4-ethoxy-alpha-(trifluoromethyl)benzyl alcohol has been evaluated in several studies. Compounds with similar structures have shown the ability to inhibit lipid peroxidation significantly, with some exhibiting IC50 values lower than those of known antioxidants like Trolox . This property is essential for preventing oxidative stress-related diseases.

Case Studies

Case Study 1: Antibacterial Efficacy
A study assessed the antibacterial efficacy of various trifluoromethyl-substituted compounds, including derivatives of benzyl alcohols. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential use as therapeutic agents against resistant bacterial strains .

Case Study 2: Anticancer Potential
In another investigation focusing on the cytotoxic effects of ethoxy-substituted benzyl alcohol derivatives, researchers found that certain compounds selectively induced apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.